molecular formula C15H17NO B11749577 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine

Cat. No.: B11749577
M. Wt: 227.30 g/mol
InChI Key: DXEHWMCHHBUTNW-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine is a substituted benzylamine derivative featuring a 2,4-dimethylphenoxy group attached to a phenyl ring, with a methanamine (-CH2NH2) functional group. This structure confers unique physicochemical properties, including moderate lipophilicity due to the methyl substituents and the aromatic ether linkage.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

[4-(2,4-dimethylphenoxy)phenyl]methanamine

InChI

InChI=1S/C15H17NO/c1-11-3-8-15(12(2)9-11)17-14-6-4-13(10-16)5-7-14/h3-9H,10,16H2,1-2H3

InChI Key

DXEHWMCHHBUTNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)CN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine typically involves the reaction of 2,4-dimethylphenol with 4-bromobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted phenoxy derivatives

Scientific Research Applications

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-Methoxyphenoxy)phenyl]methanamine Hydrochloride

  • Structure: Replaces 2,4-dimethylphenoxy with 2-methoxyphenoxy.
  • Properties: Lower molecular weight (265.73 g/mol vs. ~243 g/mol estimated for the target compound) due to fewer methyl groups.
  • Synthesis : Prepared as a hydrochloride salt, indicating stability under acidic conditions .

3-(2,4-Dimethylphenoxy)propan-1-amine Hydrochloride

  • Structure : Features a propane chain instead of a phenyl ring.
  • Properties : Shorter alkyl chain reduces aromatic conjugation, likely decreasing π-π stacking interactions in biological targets. Molecular weight (215.73 g/mol) is lower than the target compound .
  • Applications : Used as a building block in combinatorial chemistry .

Analogues with Heterocyclic or Bulky Substituents

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine

  • Structure: Incorporates a piperidine ring instead of phenoxy.
  • Properties : The basic piperidine nitrogen enhances solubility in polar solvents. Molecular weight (267.37 g/mol) is higher due to the heterocycle .
  • Applications: Potential use in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .

1-[4-(1,2,3-Thiadiazol-4-yl)phenyl]methanamine

  • Structure: Replaces phenoxy with a thiadiazole ring.
  • Molecular formula (C9H9N3S) reflects reduced lipophilicity compared to the target compound .

Halogenated and Electron-Withdrawing Group Analogues

N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine

  • Structure : Contains chloro substituents instead of methyl groups.
  • NMR data (δH 8.27 ppm for imine proton) indicate distinct electronic environments compared to methyl-substituted analogs .
  • Synthesis : 70% yield under catalytic aerobic conditions, suggesting comparable synthetic accessibility .

N-(4-(Trifluoromethyl)benzylidene)-1-(4-(trifluoromethyl)phenyl)methanamine

  • Structure : Features trifluoromethyl groups.
  • Properties : Strong electron-withdrawing effects and increased steric bulk reduce nucleophilicity of the amine. Yield (82%) and NMR data (δC 125.6 ppm for CF3) highlight synthetic efficiency and distinct electronic properties .

Substituted Benzylamine Derivatives

(2,4,6-Trimethoxyphenyl)methanamine

  • Structure : Three methoxy groups on the phenyl ring.
  • Properties : High polarity due to methoxy substituents, leading to poor lipid solubility. Safety data indicate moderate toxicity (H302: Harmful if swallowed) .

1-(4-Ethoxyphenyl)-1-propanol

  • Structure : Ethoxy and hydroxyl substituents.
  • Properties : Hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media. CAS 1031927-88-4 .

Biological Activity

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine, a compound featuring a phenyl ring substituted with a dimethylphenoxy group, presents significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Chemical Formula C17H22NO\text{Chemical Formula C}_{17}\text{H}_{22}\text{N}\text{O}
  • Molecular Weight : 270.37 g/mol
  • LogP : Indicates lipophilicity, which is essential for bioavailability.

Biological Activity Overview

1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine has been studied for various biological activities including:

  • Anticancer Activity : Initial studies suggest that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory mediators in vitro.

Structure-Activity Relationships (SAR)

The efficacy of 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine can be influenced by its structural components. A comparative analysis of related compounds provides insights into SAR:

CompoundSubstituentIC50 (µM)Activity Type
1Dimethylphenoxy0.50Antiproliferative
2Methyl group0.82Antiproliferative
3Ethyl group1.51Antiproliferative

This table illustrates that modifications to the phenyl ring significantly affect biological activity, with specific substituents enhancing potency.

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of related compounds on human cancer cell lines such as HeLa and MCF-7, it was found that derivatives of 1-[4-(2,4-Dimethylphenoxy)phenyl]methanamine exhibited IC50 values ranging from 0.33 to 7.10 µM. The most active compound demonstrated an IC50 of 0.50 µM against MCF-7 cells, indicating strong potential for development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound in LPS-stimulated human whole blood assays. The study reported that at concentrations of 500 nM, the compound significantly inhibited the secretion of MCP-1, a key inflammatory mediator .

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.
  • Modulation of Signal Transduction Pathways : The interaction with specific receptors or proteins may alter signaling pathways critical for cancer cell proliferation and inflammatory responses.

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